2,5-dimethoxy-N-quinolin-3-ylbenzenesulfonamide
2,5-dimethoxy-N-quinolin-3-ylbenzenesulfonamide
2,5-dimethoxy-N-(3-quinolinyl)benzenesulfonamide is a member of quinolines.
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0006172
InChI:
InChI=1S/C17H16N2O4S/c1-22-14-7-8-16(23-2)17(10-14)24(20,21)19-13-9-12-5-3-4-6-15(12)18-11-13/h3-11,19H,1-2H3
SMILES:
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2
Molecular Formula:
C17H16N2O4S
Molecular Weight:
344.4 g/mol
2,5-dimethoxy-N-quinolin-3-ylbenzenesulfonamide
CAS No.:
Cat. No.: VC0006172
Molecular Formula: C17H16N2O4S
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.

Description | 2,5-dimethoxy-N-(3-quinolinyl)benzenesulfonamide is a member of quinolines. |
---|---|
Molecular Formula | C17H16N2O4S |
Molecular Weight | 344.4 g/mol |
IUPAC Name | 2,5-dimethoxy-N-quinolin-3-ylbenzenesulfonamide |
Standard InChI | InChI=1S/C17H16N2O4S/c1-22-14-7-8-16(23-2)17(10-14)24(20,21)19-13-9-12-5-3-4-6-15(12)18-11-13/h3-11,19H,1-2H3 |
Standard InChI Key | JZSPHTPWUXNQGB-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Canonical SMILES | COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume